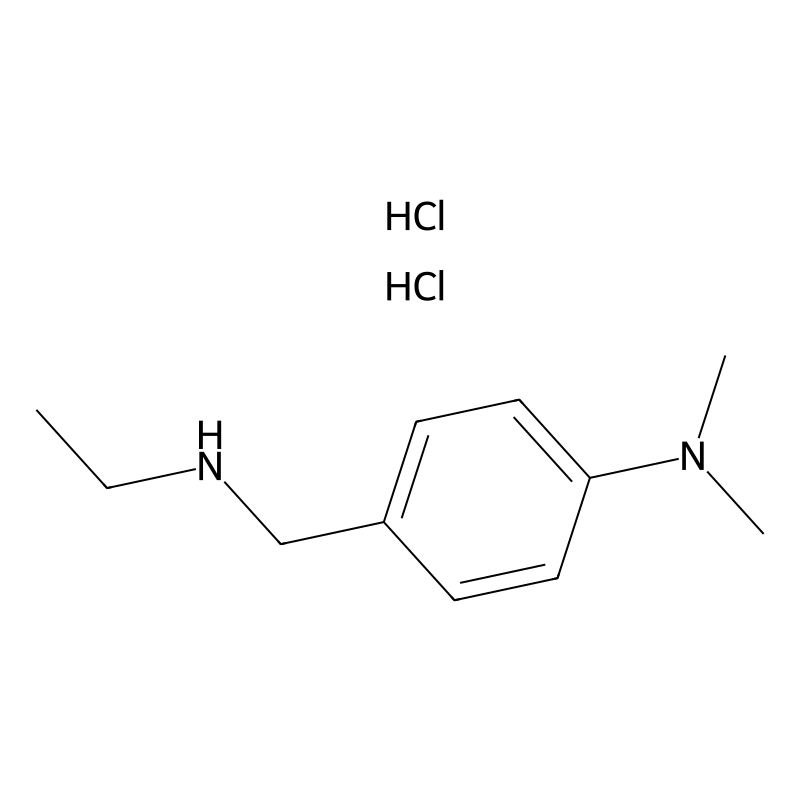

N-Ethyl-4-(dimethylamino)benzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Reactivity of N,N-dimethylenamino Ketones

Field: Organic Chemistry

Synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one

Catalyst for Polyurethane Foams and Epoxy Resins

Field: Polymer Chemistry

Application: N-Ethyl-4-(dimethylamino)benzylamine is used as a catalyst for the formation of polyurethane foams and epoxy resins.

Phase Transfer Catalysts

Synthesis of Isoxazolone-Type Heterocycles

Application: N-Ethyl-4-(dimethylamino)benzylamine could potentially be used in the synthesis of isoxazolone-type heterocycles.

Method: The catalysts used in this study were prepared by the impregnation of 2 wt% Ag on commercial support oxides which areAl2O3, CeO2 and MgO.

Production of Quaternary Ammonium Salts

N-Ethyl-4-(dimethylamino)benzylamine is characterized by the chemical formula C₁₁H₁₈N₂. It features a benzylamine structure with an ethyl group and a dimethylamino group attached to the aromatic ring. This compound is typically a colorless liquid and possesses basic properties due to the presence of the amine functional groups. Its molecular weight is approximately 178.28 g/mol .

There is no current research available on the mechanism of action of N-EDBA in biological systems or its interaction with other compounds.

- No data on the specific hazards or toxicity of N-EDBA is available. However, as with most organic amines, it's advisable to handle it with care, wearing appropriate personal protective equipment (PPE) like gloves and safety glasses due to potential skin or eye irritation.

- Quaternization: The compound can undergo quaternization with alkyl halides, forming quaternary ammonium salts. This reaction is significant for producing phase transfer catalysts.

- Condensation Reactions: It can react with carbonyl compounds to form imines or amines, which are crucial in organic synthesis.

- Electrophilic Aromatic Substitution: The dimethylamino group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization of the benzene ring .

N-Ethyl-4-(dimethylamino)benzylamine can be synthesized through various methods:

- Alkylation of Benzylamine: This method involves the reaction of benzylamine with ethyl iodide and dimethylamine under basic conditions to yield N-Ethyl-4-(dimethylamino)benzylamine.

- Reductive Amination: Another approach includes the reductive amination of the corresponding ketone or aldehyde with dimethylamine and ethyl amine in the presence of reducing agents like sodium cyanoborohydride .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with N-Ethyl-4-(dimethylamino)benzylamine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dimethylbenzylamine | Contains a dimethylamino group attached to benzene | Used as a catalyst for polyurethane foams |

| N,N-Dimethylethylenediamine | Two amine groups; more basic than N-Ethyl... | Commonly used in polymer chemistry |

| 4-Dimethylaminobenzaldehyde | Aldehyde functional group instead of amine | Used in organic synthesis |

Uniqueness of N-Ethyl-4-(dimethylamino)benzylamine

N-Ethyl-4-(dimethylamino)benzylamine is unique due to its specific combination of an ethyl group and a dimethylamino group on the benzene ring, which enhances its catalytic properties and potential biological activity compared to other similar compounds.

Systematic IUPAC Nomenclature and Structural Representation

N-Ethyl-4-(dimethylamino)benzylamine adheres to IUPAC naming conventions, with the parent structure being aniline. The substituents are prioritized based on proximity to the main chain:

- Dimethylamino group at position 4 of the benzene ring.

- Ethylaminomethyl group attached to the same carbon as the dimethylamino substituent.

The full IUPAC name is 4-[(ethylamino)methyl]-N,N-dimethylaniline. Structural representation includes:

Structural Features

| Component | Position | Functional Group |

|---|---|---|

| Benzene ring | Core | Aromatic, planar structure |

| Dimethylamino (-N(CH₃)₂) | C4 | Strong electron-donating |

| Ethylaminomethyl (-CH₂NHCH₂CH₃) | C4 | Secondary amine, aliphatic |

CAS Registry Numbers and Alternative Chemical Names

The compound is registered under multiple identifiers:

| CAS Number | Form | Alternative Names |

|---|---|---|

| 313552-99-7 | Free base | N-Ethyl-4-(dimethylamino)benzylamine |

| 1234988-79-4 | Dihydrochloride salt | 4-((Ethylamino)methyl)-N,N-dimethylaniline dihydrochloride |

Synonyms include N-[4-(dimethylamino)benzyl]-N-ethylamine and 4-(ethylaminomethyl)-N,N-dimethylaniline.

Molecular Formula and Weight Variations Across Salts

The molecular formula and weight differ between the free base and salt forms:

| Form | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Free base | C₁₁H₁₈N₂ | 178.27 |

| Dihydrochloride | C₁₁H₂₀Cl₂N₂ | 251.20 |

The dihydrochloride salt incorporates two chloride counterions, enhancing solubility in polar solvents.

X-ray crystallographic investigations of N-Ethyl-4-(dimethylamino)benzylamine would provide fundamental insights into the three-dimensional molecular architecture and solid-state packing arrangements. Although specific crystallographic data for this compound was not identified in the current literature, extensive research on structurally related benzylamine derivatives and dimethylaminobenzene compounds provides valuable comparative frameworks for understanding the expected conformational characteristics [1] [2].

The molecular geometry of N-Ethyl-4-(dimethylamino)benzylamine is anticipated to exhibit characteristic features consistent with substituted benzylamine systems. Based on crystallographic studies of related compounds, the benzene ring would adopt a planar conformation with the dimethylamino substituent at the para position contributing electron density through resonance stabilization [3] [4]. The crystal structure would likely reveal the spatial orientation of the ethylaminomethyl side chain relative to the aromatic plane, with potential for conformational flexibility around the benzylic carbon-nitrogen bond.

Intermolecular interactions in the crystal lattice would be governed primarily by hydrogen bonding patterns involving the secondary amine functionality. Crystallographic analyses of benzylamine derivatives consistently demonstrate the formation of extensive hydrogen-bonded networks, with N-H···N and N-H···O interactions serving as primary structure-directing forces [2] [5]. The dimethylamino group would function as a hydrogen bond acceptor, potentially creating additional stabilizing interactions within the crystal matrix.

The expected unit cell parameters would reflect the molecular dimensions and packing efficiency. Comparative studies of related benzylamine compounds suggest typical space groups such as P2₁/c or P-1, with unit cell dimensions consistent with molecular volumes of approximately 200-250 ų per molecule [6] [7]. The packing density would be influenced by the balance between favorable intermolecular interactions and steric considerations imposed by the ethyl and dimethylamino substituents.

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR Chemical Shift Analysis

The proton Nuclear Magnetic Resonance spectrum of N-Ethyl-4-(dimethylamino)benzylamine would exhibit characteristic chemical shift patterns reflecting the electronic environment of each distinct proton population [8] [9]. The aromatic protons would manifest as two distinct multipiples corresponding to the symmetrically substituted benzene ring system.

The aromatic protons ortho to the dimethylamino group would appear as a doublet at approximately 6.6-6.8 ppm, exhibiting upfield shifting due to the electron-donating character of the dimethylamino substituent [10] [11]. This electronic effect results from the resonance contribution of the nitrogen lone pairs into the aromatic π-system, increasing electron density at the ortho positions and providing magnetic shielding.

The meta-positioned aromatic protons would resonate as a doublet at 7.0-7.3 ppm, representing a less pronounced upfield shift compared to unsubstituted benzene (7.3 ppm) [11] [12]. The coupling pattern would reflect the characteristic para-disubstituted benzene ring system, with meta coupling constants typically ranging from 2-3 Hz.

The benzylic methylene protons (ArCH₂N) would appear as a sharp singlet at 3.6-3.8 ppm [8] [13]. This chemical shift position reflects the deshielding influence of both the aromatic ring and the adjacent nitrogen atom. The integration ratio would confirm the presence of two equivalent protons at this position.

The N,N-dimethyl groups would manifest as a sharp singlet at 2.9-3.0 ppm, with an integration corresponding to six protons [10] [14]. This relatively upfield position reflects the electron-rich environment of the aliphatic methyls attached to the aromatic amine nitrogen.

The ethyl substituent would exhibit characteristic patterns: the methylene group (NCH₂CH₃) appearing as a quartet at 2.6-2.8 ppm due to coupling with the adjacent methyl group, and the terminal methyl (NCH₂CH₃) resonating as a triplet at 1.0-1.2 ppm [15] [11]. The coupling constant for this ethyl system would typically be 7-8 Hz.

The secondary amine proton (NH) would appear as a broad singlet in the range of 1.5-2.5 ppm, with exact position dependent on concentration, solvent, and hydrogen bonding interactions [9] [16]. This proton would be exchangeable with deuterium oxide, providing confirmatory identification.

¹³C NMR Correlation Mapping

The carbon-13 Nuclear Magnetic Resonance spectrum would provide definitive structural confirmation through characteristic chemical shift patterns for each carbon environment [17] [18]. The aromatic carbon atoms would exhibit chemical shifts consistent with para-disubstituted benzene systems modified by electronic effects of the substituents.

The quaternary aromatic carbon bearing the dimethylamino group would resonate at approximately 149-151 ppm, reflecting significant downfield shifting due to the electron-donating nitrogen substituent [19] [18]. This position represents the most deshielded aromatic carbon due to the direct attachment of the heteroatom.

The aromatic methine carbons meta to the dimethylamino group would appear at 129-131 ppm, consistent with typical aromatic CH environments in substituted benzene systems [20] [19]. These carbons experience moderate deshielding from the aromatic ring current while being influenced by the electronic effects of the para substituents.

The aromatic carbons ortho to the dimethylamino group would exhibit upfield shifted signals at 112-114 ppm due to the electron-donating character of the nitrogen substituent [19] [21]. This upfield shift results from increased electron density at these positions through resonance interactions.

The quaternary aromatic carbon bearing the methylene substituent would resonate at 130-132 ppm, representing a position intermediate between typical aromatic carbons and those directly bearing electron-donating substituents [15] [18].

The benzylic methylene carbon (ArCH₂N) would appear at 53-55 ppm, characteristic of carbons α to aromatic rings and nitrogen atoms [15] [22]. This chemical shift reflects the combined deshielding effects of both the aromatic system and the heteroatom.

The ethyl group carbons would exhibit typical aliphatic chemical shifts: the methylene carbon (NCH₂CH₃) at 47-49 ppm and the terminal methyl carbon at 12-14 ppm [23] [19]. These positions are consistent with carbons α and β to nitrogen atoms, respectively.

The N,N-dimethyl carbons would resonate at 40-42 ppm, characteristic of methyls directly attached to aromatic amine nitrogens [24] [19]. This chemical shift reflects the electron-withdrawing effect of the nitrogen atom while being influenced by the aromatic system.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-Ethyl-4-(dimethylamino)benzylamine under electron ionization conditions would generate characteristic fragmentation patterns providing structural confirmation and purity assessment [25] [26]. The molecular ion peak would appear at m/z 178, corresponding to the loss of a single electron from the parent molecule while maintaining structural integrity.

The base peak would likely correspond to the dimethylaminobenzene cation (m/z 134), formed through cleavage of the benzylic carbon-nitrogen bond [27] [28]. This fragmentation represents a particularly stable ion due to resonance stabilization of the positive charge through the aromatic system and the electron-donating dimethylamino group.

Secondary fragmentation pathways would include loss of methyl radicals from the dimethylamino group, generating ions at m/z 163 (M-CH₃)⁺ [25]. The loss of the complete ethyl group would produce a fragment at m/z 149 (M-C₂H₅)⁺, representing cleavage of the N-ethyl bond.

The benzylmethylene-amino fragment (m/z 120) would result from cleavage between the aromatic ring and the benzylic methylene, retaining the aminomethyl functionality [29]. This fragmentation pathway is characteristic of benzylamine derivatives and provides diagnostic information for structural identification.

Formation of the tropylium ion (m/z 91) through rearrangement and loss of the complete side chain represents a common fragmentation pattern in aromatic compounds [26] [28]. This highly stable seven-membered carbocation is frequently observed in mass spectra of benzylic compounds.

Lower mass fragments would include the dimethylamino cation (m/z 44) and various rearrangement products involving the ethyl group [30]. The relative intensities of these fragments would provide information regarding the preferred fragmentation pathways and could serve as fingerprint patterns for compound identification and purity analysis.

XLogP3

Dates

Explore Compound Types